molecular formula C10H13NO3 B556596 3-Methoxy-D-Phenylalanine CAS No. 145306-65-6

3-Methoxy-D-Phenylalanine

Cat. No.: B556596
CAS No.: 145306-65-6
M. Wt: 195.21 g/mol
InChI Key: XTXGLOBWOMUGQB-SECBINFHSA-N
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Description

3-Methoxy-D-Phenylalanine is a derivative of phenylalanine, an essential amino acid This compound is characterized by the presence of a methoxy group (-OCH3) attached to the benzene ring of the phenylalanine structure

Biochemical Analysis

Biochemical Properties

3-Methoxy-D-Phenylalanine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the key enzymes it interacts with is phenylalanine ammonia-lyase, which catalyzes the conversion of phenylalanine to trans-cinnamic acid. This interaction is crucial for the biosynthesis of various secondary metabolites, including flavonoids and lignin . Additionally, this compound can interact with tyrosine hydroxylase, an enzyme involved in the synthesis of catecholamines such as dopamine, norepinephrine, and epinephrine . These interactions highlight the compound’s role in essential metabolic pathways.

Cellular Effects

This compound influences various cellular processes and functions. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can modulate the synthesis of catecholamines in neurons, thereby impacting neurotransmitter levels and neuronal activity . Additionally, this compound can influence the expression of genes involved in the phenylpropanoid pathway, leading to the production of bioactive compounds with antioxidant and anti-inflammatory properties . These effects underscore the compound’s potential in modulating cellular functions and responses.

Molecular Mechanism

The molecular mechanism of this compound involves its interactions with various biomolecules. The compound can bind to the active sites of enzymes such as phenylalanine ammonia-lyase and tyrosine hydroxylase, thereby influencing their catalytic activities . Additionally, this compound can act as a substrate for these enzymes, leading to the production of downstream metabolites. The compound’s ability to modulate enzyme activities and gene expression highlights its potential as a biochemical modulator.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound can maintain its activity over extended periods, making it suitable for long-term biochemical assays . Its stability can be affected by factors such as temperature, pH, and the presence of other reactive species. Understanding these temporal effects is essential for optimizing experimental conditions and ensuring reliable results.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At low doses, the compound has been shown to enhance catecholamine synthesis and improve cognitive function . At high doses, this compound can induce oxidative stress and mitochondrial dysfunction, leading to adverse effects such as neurotoxicity and hepatic damage . These findings highlight the importance of determining the optimal dosage for therapeutic applications while minimizing potential toxic effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, including the phenylpropanoid and catecholamine biosynthesis pathways. The compound is converted to trans-cinnamic acid by phenylalanine ammonia-lyase, which is further metabolized to various bioactive compounds . Additionally, this compound can be hydroxylated by tyrosine hydroxylase to produce catecholamines . These metabolic pathways underscore the compound’s role in producing essential metabolites and regulating metabolic flux.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes by amino acid transporters, facilitating its uptake and distribution within cells . Once inside the cell, this compound can interact with binding proteins that regulate its localization and accumulation. These interactions are crucial for ensuring the compound’s availability for biochemical reactions and cellular processes.

Subcellular Localization

This compound exhibits specific subcellular localization patterns that influence its activity and function. The compound can be localized to the cytoplasm, where it interacts with enzymes involved in the phenylpropanoid and catecholamine biosynthesis pathways . Additionally, this compound can be targeted to the endoplasmic reticulum, where it participates in the synthesis of secondary metabolites . Understanding the subcellular localization of this compound is essential for elucidating its role in cellular metabolism and function.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methoxy-D-Phenylalanine typically involves the use of phenylalanine as a starting material. One common method includes the methylation of the hydroxyl group on the benzene ring of phenylalanine. This can be achieved using methyl iodide (CH3I) in the presence of a base such as potassium carbonate (K2CO3) under reflux conditions .

Industrial Production Methods: In industrial settings, the production of this compound can be optimized using continuous flow processes. Immobilized phenylalanine ammonia lyase enzymes are employed to catalyze the amination of substituted cinnamic acids, resulting in high yields and enantiomeric purity .

Chemical Reactions Analysis

Types of Reactions: 3-Methoxy-D-Phenylalanine undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding quinones.

    Reduction: The carboxyl group can be reduced to form alcohols.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).

Major Products:

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and reduced derivatives.

    Substitution: Halogenated phenylalanine derivatives.

Scientific Research Applications

3-Methoxy-D-Phenylalanine has several applications in scientific research:

Comparison with Similar Compounds

Comparison: 3-Methoxy-D-Phenylalanine is unique due to its single methoxy substitution, which imparts distinct chemical and biological properties. Compared to 3,4-Dimethoxy-L-Phenylalanine, it has a simpler structure, making it easier to synthesize and study. The presence of a single methoxy group also allows for more targeted modifications and applications in research and industry.

Properties

IUPAC Name

(2R)-2-amino-3-(3-methoxyphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3/c1-14-8-4-2-3-7(5-8)6-9(11)10(12)13/h2-5,9H,6,11H2,1H3,(H,12,13)/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTXGLOBWOMUGQB-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1)C[C@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80439576
Record name 3-Methoxy-D-Phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80439576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

145306-65-6
Record name 3-Methoxy-D-Phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80439576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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